methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 g/mol . This compound is a derivative of pyridine and pyrrole, featuring a nitro group at the 5-position and a carboxylate ester at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the nitration of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method involves the reaction of 5-nitro-1H-pyrrolo[2,3-b]pyridine with methanol in the presence of a strong acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
5-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro and carboxylate groups, making it less reactive in certain chemical reactions.
7-Azaindole: A structurally similar compound but with different electronic properties and reactivity.
Uniqueness: Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIKRATXUMSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654040 |
Source
|
Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-17-1 |
Source
|
Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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